molecular formula C9H18ClNO2 B12312167 rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride

rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride

Cat. No.: B12312167
M. Wt: 207.70 g/mol
InChI Key: WQCKWJJXYGKGCB-UHFFFAOYSA-N
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Description

rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride: is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hexahydro-2H-cyclopenta[b]furan ring system with an ethoxy group and an amine hydrochloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride typically involves multiple steps, including the formation of the cyclopenta[b]furan ring system, introduction of the ethoxy group, and conversion to the amine hydrochloride form. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are designed to ensure consistent quality and scalability while minimizing environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the ethoxy group to a carbonyl group.

    Reduction: Reduction of the amine hydrochloride to a free amine.

    Substitution: Replacement of the ethoxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a primary amine.

Scientific Research Applications

rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride
  • rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-2,6-dione
  • rac-(3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-6-one hydrochloride

Uniqueness

rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride is unique due to the presence of the ethoxy group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-2-11-9-5-3-4-8(9,10)6-7-12-9;/h2-7,10H2,1H3;1H

InChI Key

WQCKWJJXYGKGCB-UHFFFAOYSA-N

Canonical SMILES

CCOC12CCCC1(CCO2)N.Cl

Origin of Product

United States

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